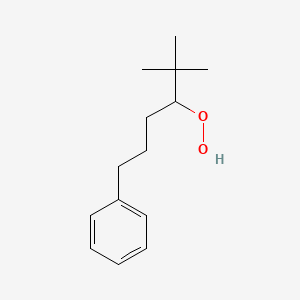
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, can be synthesized through the oxidation of tert-butyl alcohol using hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C .
Industrial Production Methods
In industrial settings, the compound is often produced by the autoxidation of isobutane. This process involves the reaction of isobutane with oxygen at elevated temperatures and pressures, resulting in the formation of tert-butyl hydroperoxide .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in many organic reactions, such as the oxidation of sulfides to sulfoxides.
Reduction: It can be reduced to tert-butyl alcohol in the presence of reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Metal catalysts like palladium or platinum are often employed to facilitate these reactions.
Major Products
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Tert-butyl alcohol is the primary product.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, has numerous applications in scientific research:
Chemistry: It is used as an initiator for radical polymerization and in various oxidation processes.
Biology: It serves as a model compound for studying oxidative stress and its effects on biological systems.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in diagnostic tests.
Industry: It plays a crucial role in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the generation of free radicals. When it decomposes, it forms tert-butyl radicals and hydroxyl radicals, which can initiate various radical reactions. These radicals can interact with molecular targets, leading to oxidation or other chemical transformations .
Comparison with Similar Compounds
Hydroperoxide, 1-(1,1-dimethylethyl)-4-phenylbutyl, is unique due to its stability and reactivity. Similar compounds include:
Cumene hydroperoxide: Used in the production of phenol and acetone.
Methyl ethyl ketone peroxide: Commonly used as a catalyst in polymerization reactions.
Di-tert-butyl peroxide: Used as an initiator in polymerization and as a cross-linking agent.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
830345-83-0 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
(4-hydroperoxy-5,5-dimethylhexyl)benzene |
InChI |
InChI=1S/C14H22O2/c1-14(2,3)13(16-15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13,15H,7,10-11H2,1-3H3 |
InChI Key |
GVBOLLMHSXHWBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCCC1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















